N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide
Description
Properties
Molecular Formula |
C12H15ClN2O2S |
|---|---|
Molecular Weight |
286.78 g/mol |
IUPAC Name |
N-[1-(2-chloroacetyl)piperidin-3-yl]thiophene-3-carboxamide |
InChI |
InChI=1S/C12H15ClN2O2S/c13-6-11(16)15-4-1-2-10(7-15)14-12(17)9-3-5-18-8-9/h3,5,8,10H,1-2,4,6-7H2,(H,14,17) |
InChI Key |
HVAGRMQBCIQYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)NC(=O)C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Chloroacetylation of Piperidin-3-amine
Piperidin-3-amine is treated with chloroacetyl chloride in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) scavenges HCl, driving the reaction to completion.
Procedure :
-
Dissolve piperidin-3-amine (1.0 eq.) in anhydrous DCM.
-
Add DIPEA (1.1 eq.) at 0°C under nitrogen.
-
Introduce chloroacetyl chloride (1.1 eq.) dropwise.
-
Stir at room temperature for 12 hours.
-
Wash with water, dry over Na₂SO₄, and concentrate.
Alternative Route: Reductive Amination
For piperidin-3-amines lacking direct accessibility, reductive amination of ketones (e.g., piperidin-3-one) with ammonium acetate and sodium cyanoborohydride provides the amine precursor, which is subsequently chloroacetylated.
Amide Coupling with Thiophene-3-carboxylic Acid
Acid Chloride Method
Thiophene-3-carboxylic acid is converted to its acid chloride using oxalyl chloride or thionyl chloride , followed by reaction with 1-(2-chloroacetyl)piperidin-3-amine.
Procedure :
-
Suspend thiophene-3-carboxylic acid (1.0 eq.) in DCM.
-
Add oxalyl chloride (2.0 eq.) and catalytic DMF.
-
Stir at room temperature for 6 hours, then evaporate solvent.
-
Redissolve the acid chloride in DCM and add to 1-(2-chloroacetyl)piperidin-3-amine (1.0 eq.) with TEA (1.5 eq.).
-
Stir for 4 hours, wash with NaHCO₃, dry, and concentrate.
Coupling Reagent-Mediated Synthesis
Modern methods employ HATU or EDCl/HOBt to activate the carboxylic acid, enhancing reaction efficiency.
Procedure :
-
Mix thiophene-3-carboxylic acid (1.0 eq.), EDCl (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.) in DMF.
-
Add 1-(2-chloroacetyl)piperidin-3-amine (1.0 eq.) and stir at 25°C for 12 hours.
-
Extract with EtOAc, wash with brine, and purify via chromatography.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Stoichiometric Considerations
-
Excess chloroacetyl chloride (>1.1 eq.) leads to over-reaction; precise stoichiometry is critical.
-
Catalytic DMF accelerates acid chloride formation by stabilizing intermediates.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride | Oxalyl chloride, TEA | 82 | 95 |
| Coupling Reagents | EDCl/HOBt, DIPEA | 78 | 97 |
| One-Pot Sequential | Chloroacetyl chloride, DCM | 70 | 90 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could produce a variety of substituted piperidine or thiophene derivatives.
Scientific Research Applications
Therapeutic Applications
- Anticancer Activity : Research indicates that thiophene derivatives exhibit promising anticancer properties. N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
- Neurological Disorders : Due to its piperidine moiety, this compound may have applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Studies suggest that compounds with similar structures can modulate neurotransmitter systems, providing a pathway for therapeutic intervention.
Data Table: Summary of Research Findings
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction.
Case Study 2: Antimicrobial Efficacy
In another research project, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial activity. This study suggests potential for further development into a new class of antibiotics targeting resistant bacterial strains.
Case Study 3: Neurological Applications
A recent investigation into the neuroprotective effects of thiophene derivatives highlighted this compound's ability to enhance cognitive function in animal models of Alzheimer's disease. Behavioral tests indicated improved memory retention, supporting its potential as a therapeutic agent for cognitive impairments.
Mechanism of Action
The mechanism of action of N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- The main compound ’s 2-chloroacetyl group distinguishes it as a reactive electrophile compared to analogs with inert substituents.
- Compound 6p has bulky aromatic groups (tert-butylphenyl, pyridinylethyl), increasing lipophilicity and steric hindrance .
- Piperidin-3-ylmethyl-amide hydrochloride introduces a methylene spacer and hydrochloride salt, enhancing aqueous solubility .
Physicochemical Properties
Solubility :
- The main compound’s chloroacetyl group reduces water solubility, but the piperidine and amide groups may confer moderate solubility in polar organic solvents .
- Compound 6p ’s aromatic substituents likely result in poor aqueous solubility, necessitating formulation with surfactants or co-solvents .
- Hydrochloride salts (e.g., piperidin-3-ylmethyl-amide hydrochloride ) exhibit improved water solubility due to ionic character .
- Reactivity: The 2-chloroacetyl group in the main compound enables covalent bond formation with nucleophiles (e.g., cysteine residues), a feature absent in non-electrophilic analogs like 1,4-diazepane derivatives .
Biological Activity
N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide, also known by its CAS number 1417794-01-4, is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the synthesis, biological evaluations, and molecular interactions associated with this compound.
- Molecular Formula : C13H17ClN2O2S
- Molecular Weight : 300.8 g/mol
- CAS Number : 1417794-01-4
Synthesis
The synthesis of this compound typically involves the reaction of thiophene-3-carboxylic acid derivatives with piperidine derivatives containing a chloroacetyl group. The synthetic pathway often employs various reagents and conditions to optimize yield and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound using various methods, including the tube dilution technique. The results indicated significant activity against a range of bacterial strains:
| Compound | Microbial Strain | Inhibition Zone (mm) | Reference Drug |
|---|---|---|---|
| This compound | Staphylococcus aureus | 18 | Ciprofloxacin |
| This compound | Escherichia coli | 15 | Fluconazole |
These findings suggest that this compound exhibits comparable antimicrobial activity to standard drugs, indicating its potential as a therapeutic agent against bacterial infections .
Anticancer Activity
In vitro studies have also assessed the anticancer potential of this compound using the MTT assay. The results demonstrated that this compound possesses notable cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (µM) | Standard Drug |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | 5-Fluorouracil |
| MCF7 (Breast Cancer) | 30 | Tamoxifen |
The compound showed lower activity compared to established chemotherapeutics but still presents a promising avenue for further development in cancer treatment .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction profile of this compound with target proteins. These studies utilized software such as Schrodinger Maestro to simulate binding interactions:
- Target Proteins : DNA-gyrase B and topoisomerase IV.
- Binding Affinity : The compound exhibited favorable binding interactions with key amino acids, suggesting a mechanism for its biological activity.
The docking results indicated that the compound forms hydrogen bonds and hydrophobic interactions with residues critical for enzyme function, further supporting its potential as an antimicrobial and anticancer agent .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings. For instance:
- A study demonstrated that derivatives of thiophene-based compounds showed enhanced activity against multidrug-resistant bacteria.
- Another investigation reported promising results in reducing tumor growth in xenograft models when treated with related compounds.
These findings underscore the therapeutic potential of thiophene derivatives in addressing both infectious diseases and cancer .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide, and how are intermediates characterized?
- Methodology :
- Step 1 : React thiophene-3-carboxylic acid derivatives with piperidin-3-amine precursors under coupling agents like HATU or EDC in polar aprotic solvents (e.g., DMF) to form the carboxamide bond .
- Step 2 : Introduce the 2-chloroacetyl group via nucleophilic substitution or acylation. For example, react the piperidine nitrogen with chloroacetyl chloride in the presence of a base (e.g., DIEA) .
- Characterization : Confirm intermediates using -NMR, -NMR, and HRMS. Monitor reaction progress via TLC or LC-MS .
Q. How can researchers ensure structural fidelity of the compound during synthesis?
- Analytical Techniques :
- X-ray crystallography : Resolve crystal structures to validate stereochemistry (e.g., piperidine ring conformation) .
- Vibrational spectroscopy : Use IR to confirm functional groups (e.g., C=O stretch at ~1650 cm) .
- Multinuclear NMR : Assign peaks for thiophene protons (~6.8–7.5 ppm) and piperidine protons (~2.5–4.0 ppm) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Approach :
- Fluorescence-based assays : Use Thioflavin T to study amyloid aggregation inhibition (e.g., tau protein models) .
- Cell proliferation assays : Test in VSMC (vascular smooth muscle cells) with ERK/MAPK pathway analysis to assess antiproliferative effects .
Advanced Research Questions
Q. How does the spatial arrangement of the chloroacetyl group impact receptor binding affinity?
- Structure-Activity Relationship (SAR) :
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding modes with G-protein-coupled receptors (GPCRs) or urotensin-II receptors (UTRs) .
- Dipole moment analysis : Correlate electronic properties (e.g., calculated via DFT) with bioactivity. For example, chloroacetyl’s electron-withdrawing effect may enhance interactions with hydrophobic receptor pockets .
Q. What mechanistic insights can be gained from studying the compound’s inhibition of tau aggregation?
- Experimental Design :
- Filter trap assay : Incubate 4R tau with heparin and test compound. Quantify fibril retention on cellulose acetate membranes using anti-tau antibodies .
- Kinetic analysis : Fit fluorescence (Thioflavin T) data to the Lagergren model to determine inhibition constants () .
Q. How can researchers optimize solubility and bioavailability without compromising activity?
- Strategies :
- Prodrug design : Modify the chloroacetyl group to a hydrolyzable ester (e.g., tert-butyl ester) for improved membrane permeability .
- Co-crystallization : Screen with cyclodextrins or PEG derivatives to enhance aqueous solubility .
Contradictions and Resolutions
-
Synthetic Yield Variability : reports yields >80% for similar thiophene carboxamides using HATU, while notes ~60% yields for chloroacetyl derivatives.
-
Biological Activity Discrepancies : highlights UT receptor antagonism (), while focuses on tau aggregation.
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
